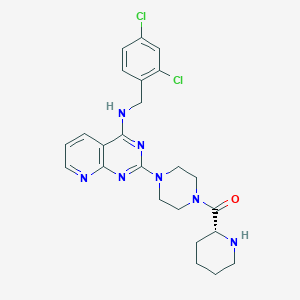

CCR4 antagonist 4

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H27Cl2N7O |

|---|---|

Molecular Weight |

500.4 g/mol |

IUPAC Name |

[4-[4-[(2,4-dichlorophenyl)methylamino]pyrido[2,3-d]pyrimidin-2-yl]piperazin-1-yl]-[(2R)-piperidin-2-yl]methanone |

InChI |

InChI=1S/C24H27Cl2N7O/c25-17-7-6-16(19(26)14-17)15-29-22-18-4-3-9-28-21(18)30-24(31-22)33-12-10-32(11-13-33)23(34)20-5-1-2-8-27-20/h3-4,6-7,9,14,20,27H,1-2,5,8,10-13,15H2,(H,28,29,30,31)/t20-/m1/s1 |

InChI Key |

GDQQUDANFRCFMF-HXUWFJFHSA-N |

SMILES |

O=C(N1CCN(C2=NC(NCC3=CC=C(Cl)C=C3Cl)=C(C=CC=N4)C4=N2)CC1)[C@@H]5NCCCC5 |

Isomeric SMILES |

C1CCN[C@H](C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=N4)C(=N3)NCC5=C(C=C(C=C5)Cl)Cl |

Canonical SMILES |

C1CCNC(C1)C(=O)N2CCN(CC2)C3=NC4=C(C=CC=N4)C(=N3)NCC5=C(C=C(C=C5)Cl)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

CCR4-IN-22; CCR4 IN-22; CCR4IN-22 |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Discovery and Synthesis of CCR4 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 4 (CCR4) has emerged as a significant therapeutic target in a range of diseases, including allergic inflammatory conditions like asthma and atopic dermatitis, as well as in the field of immuno-oncology. CCR4 is a G protein-coupled receptor (GPCR) predominantly expressed on T helper type 2 (Th2) cells, regulatory T cells (Tregs), and some cancer cells. Its primary endogenous ligands are CCL17 (TARC) and CCL22 (MDC). The interaction between CCR4 and its ligands mediates the migration of these immune cells to sites of inflammation and into the tumor microenvironment (TME). In the TME, the accumulation of Tregs, which suppress the anti-tumor immune response, is a major mechanism of immune evasion by cancer cells. Consequently, the development of CCR4 antagonists to block this migration is a promising strategy for both inflammatory diseases and cancer immunotherapy. This guide provides an in-depth overview of the discovery, synthesis, and preclinical evaluation of small molecule CCR4 antagonists.

CCR4 Signaling Pathways

Upon ligand binding, CCR4 undergoes a conformational change, leading to the activation of intracellular signaling cascades. Like other GPCRs, CCR4 couples to heterotrimeric G proteins, primarily of the Gαi subtype. This coupling inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. More importantly, the dissociation of the Gβγ subunits from Gαi activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream pathways, such as the mitogen-activated protein kinase (MAPK) cascade, which are crucial for initiating cellular responses like chemotaxis.[1]

Receptor signaling is tightly regulated. Following activation, CCR4 is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which sterically hinder further G protein coupling, leading to desensitization of the receptor. β-arrestin also acts as a scaffold protein, facilitating receptor internalization via clathrin-coated pits and initiating G protein-independent signaling pathways.

Discovery of Small Molecule CCR4 Antagonists

The discovery of small molecule CCR4 antagonists has largely been driven by high-throughput screening (HTS) campaigns followed by medicinal chemistry optimization. Several distinct chemical scaffolds have been identified and developed, with 2-aminoquinazolines and pyrido[2,3-d]pyrimidines being among the most prominent.

A general workflow for the discovery and preclinical development of a CCR4 antagonist is outlined below.

References

An In-depth Technical Guide to CCR4 Antagonist Binding Affinity and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity and kinetics of antagonists targeting the C-C chemokine receptor 4 (CCR4). CCR4 is a G protein-coupled receptor (GPCR) that plays a pivotal role in immune cell trafficking, making it an attractive therapeutic target for a range of diseases, including inflammatory conditions and cancer.[1] This document summarizes key quantitative binding data, details common experimental protocols for their determination, and visualizes the associated signaling pathways and experimental workflows.

Core Concepts in CCR4 Antagonism

CCR4 is primarily expressed on Th2 cells, regulatory T cells (Tregs), and some other immune cell types. Its endogenous ligands are the chemokines CCL17 (TARC) and CCL22 (MDC). The interaction between these chemokines and CCR4 mediates the migration of these cells to sites of inflammation and into the tumor microenvironment.[2] Antagonists of CCR4 aim to block this interaction, thereby inhibiting the recruitment of these immune cells and modulating the immune response.

Quantitative Binding Affinity of CCR4 Antagonists

The binding affinity of a CCR4 antagonist is a critical parameter that quantifies the strength of its interaction with the receptor. It is typically expressed in terms of the half-maximal inhibitory concentration (IC50), the inhibition constant (Ki), or the equilibrium dissociation constant (Kd). A lower value for these parameters indicates a higher binding affinity.

The following tables summarize the reported binding affinities for several notable CCR4 antagonists.

Table 1: Binding Affinities of Small Molecule CCR4 Antagonists

| Compound | Assay Type | Ligand/Tracer | Cell Line/System | IC50 / pIC50 | Reference(s) |

| C-021 | [³⁵S]GTPγS binding | hCCL22 | CHO-K1 cells | 18 nM | [3] |

| C-021 | Chemotaxis Assay | Not specified | Human and mouse cells | 140 nM (human), 39 nM (mouse) | [3] |

| K777 | CCL17 Binding Assay | CCL17 | Hut78 cells | 57 nM | [3] |

| K777 | Chemotaxis Assay | CCL17 | Hut78 cells | 8.9 nM | |

| AZD2098 | Not specified | Not specified | Human CCR4 | pIC50 = 7.8 | |

| GSK2239633A | [¹²⁵I]-TARC Binding | [¹²⁵I]-TARC | Human CCR4 | pIC50 = 7.96 | |

| CCR4 antagonist 3 | [¹²⁵I]-TARC Binding | [¹²⁵I]-TARC | CEM cells | 1.7 µM | |

| CCR4 antagonist 4 | Not specified | Not specified | Not specified | 0.02 µM | |

| RPT193 (Zelnecirnon) | Chemotaxis Assay | Not specified | Th2 cells | ~370 nM |

Table 2: Binding Characteristics of Biologic CCR4 Antagonists

| Compound | Description | Binding Affinity | Reference(s) |

| Mogamulizumab (KW-0761) | Humanized anti-CCR4 monoclonal antibody | High affinity |

Note: Specific Kd values for Mogamulizumab are not publicly available in the reviewed literature, but it is consistently described as a high-affinity antibody.

Binding Kinetics of CCR4 Antagonists

Binding kinetics describe the rate at which an antagonist associates with and dissociates from its target receptor. These parameters, the association rate constant (kon) and the dissociation rate constant (koff), provide a more dynamic understanding of the drug-receptor interaction than affinity alone. The residence time (1/koff) of a drug on its target is emerging as a critical parameter for predicting in vivo efficacy.

Unfortunately, detailed kinetic data (kon, koff, and residence time) for the majority of CCR4 antagonists are not widely published in the public domain. The development of such datasets is an ongoing area of research in the field.

Experimental Protocols

The determination of binding affinity and kinetics relies on a variety of in vitro assays. Below are detailed methodologies for commonly employed techniques.

Radioligand Binding Assay (Competition)

This assay measures the ability of an unlabeled antagonist to compete with a radiolabeled ligand for binding to CCR4.

Objective: To determine the Ki of a CCR4 antagonist.

Materials:

-

Cells or membranes expressing CCR4 (e.g., CHO-CCR4, Hut78)

-

Radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL17, [¹²⁵I]-CCL22)

-

Unlabeled CCR4 antagonist (test compound)

-

Assay buffer (e.g., 25 mM HEPES, 140 mM NaCl, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.1)

-

Wash buffer (ice-cold assay buffer)

-

96-well filter plates

-

Scintillation fluid and counter

Protocol:

-

Preparation: Prepare a dilution series of the unlabeled antagonist.

-

Incubation: In a 96-well plate, combine the CCR4-expressing membranes or cells, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled antagonist.

-

Equilibration: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

-

Separation: Rapidly filter the contents of each well through the filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

Detection: Add scintillation fluid to the filters and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the unlabeled antagonist concentration. The IC50 is determined by non-linear regression, and the Ki is calculated using the Cheng-Prusoff equation.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of binding events, enabling the determination of both affinity and kinetics.

Objective: To determine the kon, koff, and Kd of a CCR4 antagonist.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Purified CCR4 protein (solubilized in a suitable detergent)

-

CCR4 antagonist (analyte)

-

Running buffer (e.g., HBS-P+)

-

Regeneration solution (e.g., low pH glycine)

Protocol:

-

Immobilization: Covalently immobilize the purified CCR4 protein onto the sensor chip surface.

-

Association: Inject a series of concentrations of the CCR4 antagonist over the sensor surface and monitor the change in the SPR signal in real-time.

-

Dissociation: Replace the antagonist solution with running buffer and monitor the decrease in the SPR signal as the antagonist dissociates from the receptor.

-

Regeneration: Inject the regeneration solution to remove any remaining bound antagonist.

-

Data Analysis: Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kon, koff, and subsequently calculate the Kd (koff/kon).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the CCR4 signaling pathway and the general workflows for the binding assays described above.

Caption: CCR4 signaling is initiated by ligand binding, leading to G protein activation and β-arrestin recruitment.

Caption: Workflow for a competitive radioligand binding assay to determine antagonist affinity.

Caption: General workflow for an SPR experiment to determine binding kinetics and affinity.

Conclusion

The development of potent and selective CCR4 antagonists is a promising therapeutic strategy for a variety of diseases. This guide provides a summary of the currently available binding affinity data for several key antagonists and outlines the standard experimental procedures used to generate this data. While quantitative kinetic data remains limited in the public domain, the methodologies described herein provide the framework for its generation. The continued characterization of the binding properties of novel CCR4 antagonists will be crucial for the successful development of new and effective therapies.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Characterization of CCR4 Antagonist 4

Introduction

C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the trafficking of various leukocyte subsets, including Type 2 helper T (Th2) cells and regulatory T cells (Tregs).[1][2][3] Its natural ligands, CCL17 (TARC) and CCL22 (MDC), are often found in the tumor microenvironment and at sites of allergic inflammation.[2][3] The recruitment of these immune cells, particularly Tregs, can suppress anti-tumor immune responses, making CCR4 an attractive therapeutic target in immuno-oncology. Furthermore, the role of CCR4 in Th2 cell migration has prompted interest in its potential as a target for treating asthma and other allergic diseases.

This document provides a comprehensive technical overview of the in vitro characterization of a potent and selective small molecule, this compound (also referred to as compound 22). We will detail its pharmacological profile, the experimental protocols used for its characterization, and the underlying signaling pathways.

Pharmacological Profile of this compound

This compound is a selective and potent antagonist of the CC chemokine receptor-4. Its inhibitory activity has been quantified across several key functional assays, demonstrating its ability to effectively block the primary downstream effects of CCR4 activation.

Table 1: In Vitro Potency of this compound

| Assay Type | Ligand/Stimulus | Measured Effect | IC50 (µM) |

|---|---|---|---|

| Receptor Binding | - | Inhibition of CCR4 | 0.02 |

| Chemotaxis | MDC (CCL22) | Blockade of cell migration | 0.007 |

| Calcium Mobilization | MDC (CCL22) | Blockade of Ca²+ flux | 0.003 |

CCR4 Signaling Pathway

CCR4, upon binding its cognate chemokines CCL17 or CCL22, initiates a cascade of intracellular signaling events. As a GPCR, it couples to G proteins, leading to downstream effects such as calcium mobilization and chemotaxis. The receptor can also signal through β-arrestin pathways, which can lead to receptor internalization. Antagonists block these initial activation steps, thereby inhibiting the subsequent cellular responses.

Caption: CCR4 signaling cascade initiated by ligand binding and inhibited by an antagonist.

Key In Vitro Assays and Experimental Protocols

The characterization of this compound involves a suite of in vitro assays designed to measure its binding affinity and functional inhibition of receptor-mediated responses.

Radioligand Binding Assay

This assay quantifies the ability of an antagonist to compete with a radiolabeled ligand for binding to the CCR4 receptor, typically expressed in a stable cell line.

Caption: Workflow for a competitive radioligand binding assay.

Detailed Protocol:

-

Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing human CCR4 (CHO-CCR4).

-

Assay Buffer: The assay is performed in a binding buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine CHO-CCR4 membranes (approx. 20-50 µg protein/well), a constant concentration of radioligand (e.g., [¹²⁵I]-CCL17), and serial dilutions of this compound.

-

Nonspecific Binding (NSB): To determine NSB, a parallel set of wells is prepared in the presence of a high concentration (e.g., 10 µM) of an unlabeled CCR4 ligand.

-

Incubation: The plate is incubated for 2 hours at room temperature (20-22°C) to reach equilibrium.

-

Separation & Detection: Bound radioligand is separated from free radioligand using a filtration method or a scintillation proximity assay (SPA). Radioactivity is quantified using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting NSB from total binding. The concentration of antagonist required to inhibit 50% of specific binding (IC₅₀) is determined by nonlinear regression analysis.

Chemotaxis Assay

This functional assay measures the ability of the antagonist to inhibit the directional migration of CCR4-expressing cells towards a chemokine gradient.

Caption: Workflow for a Transwell chemotaxis assay.

Detailed Protocol:

-

Cell Culture: Human T-cell lines that endogenously express CCR4, such as HUT78 cells, are used.

-

Assay Setup: A 96-well Transwell plate with a porous membrane (e.g., 5 µm pores) is used. The lower chamber is filled with assay medium containing a chemoattractant, typically the EC₅₀ concentration of CCL22 (MDC).

-

Antagonist Treatment: Cells are harvested, washed, and resuspended in assay medium. They are then pre-incubated with various concentrations of this compound for 30 minutes at 37°C.

-

Cell Migration: The antagonist-treated cells are added to the upper chamber of the Transwell plate.

-

Incubation: The plate is incubated for 2-4 hours at 37°C in a CO₂ incubator to allow for cell migration.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified. This can be done by staining the cells with a fluorescent dye (e.g., Hoechst 33342) and counting them using an image cytometer.

-

Data Analysis: The percentage of migration inhibition is calculated relative to a vehicle control (no antagonist). An IC₅₀ value is determined by plotting inhibition versus antagonist concentration.

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) that occurs upon GPCR activation. The antagonist's ability to block this signal is quantified.

Caption: Workflow for a fluorescence-based calcium mobilization assay.

Detailed Protocol:

-

Cell Plating: CCR4-expressing cells are plated in a 96- or 384-well black-walled, clear-bottom plate and cultured overnight.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, in a suitable buffer (e.g., HHBS). The incubation is typically for 1 hour at 37°C.

-

Antagonist Addition: After dye loading, serial dilutions of this compound are added to the wells.

-

Measurement: The plate is placed in a fluorescence imaging plate reader (e.g., FLIPR, FlexStation). Baseline fluorescence is measured before the automated addition of a CCR4 agonist (e.g., CCL22).

-

Data Acquisition: Fluorescence intensity is monitored in real-time immediately following agonist addition. The peak fluorescence signal, corresponding to the maximum intracellular calcium concentration, is recorded.

-

Data Analysis: The agonist-induced calcium flux in the presence of the antagonist is compared to the response with agonist alone. The IC₅₀ value is calculated from the concentration-response curve.

References

CCR4 Antagonist Target Validation in T Cells: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation for C-C chemokine receptor 4 (CCR4) antagonists in T cells. CCR4 has emerged as a critical therapeutic target in various T-cell-mediated diseases, most notably in cutaneous T-cell lymphomas (CTCL). This document details the underlying biology of CCR4, the mechanism of action of its antagonists, and the experimental protocols required to validate their efficacy and mechanism of action.

Introduction to CCR4 as a Therapeutic Target

C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) predominantly expressed on several subsets of T lymphocytes, including T helper 2 (Th2) cells, regulatory T cells (Tregs), and skin-homing T cells.[1][2] Its natural ligands, CCL17 (Thymus and Activation-Regulated Chemokine, TARC) and CCL22 (Macrophage-Derived Chemokine, MDC), play a crucial role in T-cell trafficking to inflammatory sites and the tumor microenvironment.[3][4]

In the context of pathology, particularly in cutaneous T-cell lymphomas like mycosis fungoides (MF) and Sézary syndrome (SS), malignant T cells often overexpress CCR4. This overexpression facilitates their migration to and accumulation in the skin, a hallmark of the disease.[5] Furthermore, the infiltration of CCR4-expressing Tregs into the tumor microenvironment can suppress anti-tumor immune responses, contributing to disease progression. These factors establish CCR4 as a compelling target for therapeutic intervention.

Two primary strategies for antagonizing CCR4 are currently being explored: monoclonal antibodies and small molecule inhibitors. The humanized anti-CCR4 monoclonal antibody, Mogamulizumab, has been approved for the treatment of relapsed or refractory MF and SS, validating CCR4 as a clinical target. Small molecule antagonists offer an alternative therapeutic modality with the potential for oral administration and different pharmacological profiles.

Quantitative Data on CCR4 Antagonists

The validation of CCR4 antagonists involves quantifying their binding affinity, potency in functional assays, and clinical efficacy. The following tables summarize key quantitative data for both a monoclonal antibody and various small molecule CCR4 antagonists.

Table 1: Potency of Small Molecule CCR4 Antagonists

| Compound | Assay Type | Target/Cell Line | Ligand | IC50 / pIC50 | Reference |

| C021 | [35S]GTPγS Binding | Human CCR4 | CCL22 | IC50: 18 nM | |

| Chemotaxis | Human T cells | CCL17/CCL22 | IC50: 140 nM | ||

| Chemotaxis | Mouse T cells | CCL17/CCL22 | IC50: 39 nM | ||

| AZD2098 | Binding | Human CCR4 | CCL17/CCL22 | pIC50: 7.8 | |

| Calcium Influx | hCCR4-CHO cells | CCL22 | pIC50: 7.5 | ||

| Chemotaxis | Human Th2 cells | CCL17/CCL22 | pIC50: 6.3 | ||

| FLX475 | Calcium Flux | CCR4-expressing cells | CCL22 | IC50: 22 nM | |

| Chemotaxis | Human T cells | CCL22 | IC50: 50 nM | ||

| K777 | Binding | Hut78 cells | CCL17 | IC50: 57 nM | |

| Chemotaxis | Hut78 cells | CCL17 | IC50: 8.9 nM | ||

| CCR4 antagonist 4 | Binding | CCR4 | - | IC50: 0.02 µM | |

| Chemotaxis | - | MDC | IC50: 0.007 µM | ||

| Calcium Mobilization | - | - | IC50: 0.003 µM |

Table 2: Clinical Efficacy of Mogamulizumab in Cutaneous T-Cell Lymphoma (CTCL)

| Clinical Trial | Patient Population | Treatment Arm | Overall Response Rate (ORR) | Reference |

| Phase 1/2 (NCT00888927) | Relapsed/Refractory CTCL | Mogamulizumab | 36.8% | |

| Mycosis Fungoides (MF) | Mogamulizumab | 28.6% | ||

| Sézary Syndrome (SS) | Mogamulizumab | 47.1% | ||

| MAVORIC (Phase 3) | Relapsed/Refractory CTCL | Mogamulizumab | 28% (MF), 37% (SS) | |

| Relapsed/Refractory CTCL | Vorinostat | 5% (MF), 7% (SS) | ||

| OMEGA (Real-world) | Relapsed/Refractory CTCL | Mogamulizumab | 58.7% | |

| Mycosis Fungoides (MF) | Mogamulizumab | 46.0% | ||

| Sézary Syndrome (SS) | Mogamulizumab | 69.5% |

Signaling Pathways and Experimental Workflows

Visualizing the molecular interactions and experimental processes is crucial for understanding CCR4 antagonist validation. The following diagrams, rendered in Graphviz DOT language, illustrate the CCR4 signaling cascade and a typical workflow for antagonist validation.

CCR4 Signaling Pathway

Caption: CCR4 signaling cascade in T cells.

Experimental Workflow for CCR4 Antagonist Validation

Caption: Workflow for CCR4 antagonist validation.

Detailed Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to validate the function of CCR4 antagonists.

Chemotaxis Assay

This assay measures the ability of a CCR4 antagonist to inhibit the migration of CCR4-expressing T cells towards a chemoattractant gradient of CCL17 or CCL22.

Materials:

-

CCR4-expressing T-cell line (e.g., Hut78) or primary T cells

-

Chemoattractants: Recombinant human CCL17 and CCL22

-

CCR4 antagonist compound

-

Transwell inserts (5 µm pore size for T cells) and 24-well plates

-

Assay medium: RPMI 1640 with 1% BSA

-

Cell viability dye (e.g., Calcein-AM or Trypan Blue)

-

Plate reader or flow cytometer for quantification

Protocol:

-

Cell Preparation: Culture CCR4-expressing T cells to a sufficient density. On the day of the assay, harvest the cells, wash with assay medium, and resuspend at a concentration of 5 x 105 cells/mL.

-

Chemoattractant Preparation: Prepare serial dilutions of CCL17 or CCL22 in assay medium. A typical concentration range is 0.1 to 1000 nM. Add 600 µL of the chemokine dilutions to the lower chambers of the 24-well plate. Include a negative control with assay medium only.

-

Antagonist Treatment: Pre-incubate the cell suspension with various concentrations of the CCR4 antagonist (or vehicle control) for 30 minutes at 37°C.

-

Cell Seeding: Add 100 µL of the pre-treated cell suspension to the upper chamber of the Transwell inserts.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 3-4 hours to allow for cell migration.

-

Quantification:

-

Carefully remove the Transwell inserts.

-

Quantify the number of migrated cells in the lower chamber. This can be done by:

-

Direct cell counting: Using a hemocytometer or an automated cell counter.

-

Fluorescence-based methods: If cells were pre-labeled with a fluorescent dye like Calcein-AM, measure the fluorescence in the lower chamber using a plate reader.

-

Flow cytometry: Acquire a fixed volume from the lower chamber and count the number of cells.

-

-

-

Data Analysis: Plot the number of migrated cells against the chemokine concentration to generate a bell-shaped curve. For antagonist experiments, plot the percentage of inhibition of migration (compared to the vehicle control at the optimal chemokine concentration) against the antagonist concentration to determine the IC50 value.

Calcium Mobilization Assay

This assay measures the antagonist's ability to block the intracellular calcium flux induced by CCR4 activation.

Materials:

-

CCR4-expressing cells (e.g., CHO cells stably expressing human CCR4)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-5 Assay Kit)

-

Probenecid (anion transport inhibitor, often required for dye retention)

-

Recombinant human CCL17 or CCL22

-

CCR4 antagonist compound

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)

Protocol:

-

Cell Plating: Seed the CCR4-expressing cells into a 96-well or 384-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.

-

Dye Loading:

-

Prepare the calcium dye loading solution according to the manufacturer's instructions, often including probenecid.

-

Remove the culture medium from the cells and add the dye loading solution.

-

Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature in the dark.

-

-

Assay Procedure:

-

Place the cell plate into the fluorescence plate reader.

-

Add the CCR4 antagonist at various concentrations to the wells and incubate for a specified time (e.g., 10-30 minutes).

-

Establish a baseline fluorescence reading.

-

Add a pre-determined optimal concentration of CCL17 or CCL22 to stimulate the cells.

-

Immediately begin kinetic measurement of fluorescence intensity over time (typically for 1-3 minutes).

-

-

Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Calculate the peak fluorescence response for each well. Plot the percentage of inhibition of the agonist-induced calcium response against the antagonist concentration to determine the IC50 value.

Receptor Internalization Assay

This assay assesses whether the antagonist itself can induce CCR4 internalization or block ligand-induced internalization.

Materials:

-

CCR4-expressing T cells

-

Recombinant human CCL17 or CCL22

-

CCR4 antagonist compound

-

PE-conjugated anti-human CCR4 antibody

-

Isotype control antibody

-

FACS buffer (PBS with 2% FBS and 0.1% sodium azide)

-

Flow cytometer

Protocol:

-

Cell Treatment:

-

Resuspend CCR4-expressing T cells in assay medium at 1 x 106 cells/mL.

-

Incubate the cells with the CCR4 antagonist at various concentrations (or vehicle control) for 30 minutes at 37°C.

-

Add CCL17 or CCL22 (at a concentration known to induce internalization, e.g., 100 nM) and incubate for another 30-60 minutes at 37°C.

-

-

Antibody Staining:

-

Place the cells on ice to stop the internalization process.

-

Wash the cells with cold FACS buffer.

-

Stain the cells with a PE-conjugated anti-CCR4 antibody or an isotype control antibody for 30-60 minutes at 4°C in the dark.

-

-

Flow Cytometry:

-

Wash the cells to remove unbound antibody.

-

Resuspend the cells in FACS buffer and acquire data on a flow cytometer.

-

-

Data Analysis:

-

Gate on the live cell population.

-

Determine the mean fluorescence intensity (MFI) of CCR4 staining for each condition.

-

Calculate the percentage of CCR4 internalization relative to the untreated control. For antagonist experiments, determine the extent to which the antagonist blocks ligand-induced internalization.

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay

This assay is specific for monoclonal antibody antagonists like Mogamulizumab and measures their ability to induce the killing of CCR4-expressing target cells by effector cells.

Materials:

-

Target cells: CCR4-expressing T-cell lymphoma cell line

-

Effector cells: Natural Killer (NK) cells or Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors

-

Mogamulizumab or other anti-CCR4 antibody

-

Isotype control antibody

-

Assay medium: RPMI 1640 with 10% FBS

-

Target cell lysis detection reagent (e.g., LDH release assay kit, Calcein-AM release assay)

-

96-well V-bottom plate

Protocol:

-

Cell Preparation:

-

Target cells: Culture the CCR4-expressing target cells. If using a release assay, label the target cells with a fluorescent dye (e.g., Calcein-AM) or a radioactive label (e.g., 51Cr).

-

Effector cells: Isolate NK cells or PBMCs from healthy donor blood.

-

-

Assay Setup:

-

Add the target cells to a 96-well V-bottom plate at a determined concentration (e.g., 1 x 104 cells/well).

-

Add serial dilutions of Mogamulizumab or the isotype control antibody to the wells.

-

Add the effector cells at a specific effector-to-target (E:T) ratio (e.g., 10:1, 25:1).

-

Include control wells for:

-

Spontaneous release (target cells only)

-

Maximum release (target cells with lysis buffer)

-

-

-

Incubation: Centrifuge the plate briefly to pellet the cells and then incubate for 4 hours at 37°C.

-

Detection of Cell Lysis:

-

Centrifuge the plate to pellet the cells.

-

Transfer the supernatant to a new plate.

-

Measure the amount of released substance (e.g., LDH, Calcein-AM) in the supernatant according to the manufacturer's instructions.

-

-

Data Analysis: Calculate the percentage of specific lysis for each antibody concentration using the following formula:

-

% Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Plot the % specific lysis against the antibody concentration to determine the EC50 value.

-

Conclusion

The validation of CCR4 as a therapeutic target in T cells represents a significant advancement in the treatment of certain T-cell malignancies and potentially other inflammatory diseases. A thorough understanding of the CCR4 signaling pathway and the application of robust in vitro and in vivo assays are essential for the successful development of novel CCR4 antagonists. This guide provides a foundational framework for researchers and drug developers, outlining the key quantitative metrics, experimental procedures, and conceptual models necessary for the comprehensive evaluation of these promising therapeutic agents. The continued exploration of both monoclonal antibodies and small molecule inhibitors targeting CCR4 holds great promise for improving patient outcomes in diseases driven by aberrant T-cell function.

References

- 1. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors [bio-protocol.org]

- 2. Small-Molecule CCR4 Antagonists in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. agilent.com [agilent.com]

- 5. rndsystems.com [rndsystems.com]

The Pharmacology of Small Molecule CCR4 Antagonists: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The C-C chemokine receptor 4 (CCR4) has emerged as a critical therapeutic target in immuno-oncology and inflammatory diseases. Its role in mediating the trafficking of key immune cell populations, particularly regulatory T cells (Tregs) and T helper 2 (Th2) cells, has spurred the development of various inhibitory molecules. While monoclonal antibodies targeting CCR4 have seen clinical success, small molecule antagonists offer the potential for oral bioavailability and nuanced modulation of receptor function. This technical guide provides an in-depth exploration of the pharmacology of small molecule CCR4 antagonists, detailing their mechanisms of action, summarizing key quantitative data, outlining essential experimental protocols for their characterization, and visualizing the intricate signaling pathways they modulate.

Introduction to CCR4 Biology

CCR4, also known as CD194, is a G protein-coupled receptor (GPCR) predominantly expressed on Tregs, Th2 cells, and certain subsets of other immune cells.[1] Its primary endogenous ligands are the chemokines CCL17 (Thymus and Activation Regulated Chemokine, TARC) and CCL22 (Macrophage-Derived Chemokine, MDC).[2] The interaction between CCR4 and its ligands is a pivotal driver of immune cell migration to sites of inflammation and into the tumor microenvironment (TME).[3]

In the context of oncology, the infiltration of CCR4-expressing Tregs into the TME is a major mechanism of immune evasion, as these cells suppress the anti-tumor activity of cytotoxic T lymphocytes.[3] Consequently, blocking the CCR4-CCL17/22 axis is a promising strategy to enhance anti-tumor immunity.[1] In inflammatory conditions such as atopic dermatitis and asthma, CCR4 mediates the recruitment of Th2 cells, which are key drivers of allergic inflammation. Small molecule antagonists of CCR4 aim to disrupt these pathological processes by competitively inhibiting ligand binding and subsequent intracellular signaling.

Mechanism of Action of Small Molecule CCR4 Antagonists

Small molecule CCR4 antagonists primarily function by binding to the receptor and preventing the binding of its cognate chemokines, CCL17 and CCL22. This blockade inhibits the downstream signaling cascades that lead to cellular responses such as chemotaxis, calcium mobilization, and cell activation.

These antagonists can be broadly categorized into different classes based on their binding sites on the CCR4 receptor. For instance, some antagonists are allosteric inhibitors, binding to sites distinct from the orthosteric ligand-binding pocket. These allosteric sites can be located within the transmembrane domains or on the intracellular loops of the receptor. The specific binding site can influence the antagonist's pharmacological profile, with some compounds only blocking ligand-induced signaling, while others may also induce receptor internalization.

There are two main classes of small molecule CCR4 antagonists that have been described:

-

Class I Antagonists: These are typically lipophilic heteroarenes that bind to a transmembrane site on CCR4. An example of this class is C021.

-

Class II Antagonists: This class often consists of aryl sulfonamides that bind to an intracellular or C-terminal site of the receptor. AZD2098 is a representative of this class.

The differential binding modes of these classes can lead to distinct functional consequences. For example, some Class I antagonists have been shown to induce CCR4 internalization, which could lead to a more sustained inhibition of signaling.

Quantitative Pharmacology of Selected Small Molecule CCR4 Antagonists

The potency and efficacy of small molecule CCR4 antagonists are determined through a variety of in vitro assays. The most common parameters reported are the half-maximal inhibitory concentration (IC50), the inhibitory constant (Ki), and the half-maximal effective concentration (EC50). The following tables summarize publicly available quantitative data for several representative small molecule CCR4 antagonists.

| Antagonist | Assay Type | Ligand | Cell Line/System | Potency (IC50/pIC50) | Reference(s) |

| C021 | Chemotaxis (human) | CCL22 | - | 140 nM | |

| Chemotaxis (mouse) | CCL22 | - | 39 nM | ||

| GTPγS Binding | CCL22 | - | 18 nM | ||

| Cell Proliferation (MJ cells) | - | MJ (Mycosis Fungoides) | 3.21 µM | ||

| Cell Proliferation (HuT 78 cells) | - | HuT 78 (Sézary Syndrome) | 5.98 µM | ||

| AZD2098 | Binding (human) | - | - | pIC50 = 7.8 | |

| Binding (rat) | - | - | pIC50 = 8.0 | ||

| Binding (mouse) | - | - | pIC50 = 8.0 | ||

| Binding (dog) | - | - | pIC50 = 7.6 | ||

| Chemotaxis (human Th2 cells) | CCL22 | Primary Human Th2 Cells | pIC50 = 6.3 | ||

| K777 | Binding | CCL17 | Hut78 cells | 57 nM | |

| Chemotaxis | CCL17 | Hut78 cells | 8.9 nM | ||

| FLX475 | Clinical Trial (Phase 1/2) | - | Advanced Cancer Patients | Recommended Phase 2 Dose: 100 mg | |

| RPT193 | Clinical Trial (Phase 1b) | - | Atopic Dermatitis Patients | - |

Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 value indicates greater potency.

CCR4 Signaling Pathways

Upon ligand binding, CCR4 can initiate signaling through two principal pathways: the canonical G protein-dependent pathway and a G protein-independent, β-arrestin-mediated pathway. Small molecule antagonists block the initiation of these cascades.

G Protein-Dependent Signaling

CCR4 primarily couples to the Gαi subunit of heterotrimeric G proteins. Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunits, upon dissociation from Gαi, can activate various downstream effectors, including phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K). These signaling events ultimately culminate in the activation of pathways that promote cell migration, such as the MAPK/ERK pathway.

β-Arrestin-Mediated Signaling

In addition to G protein coupling, ligand-activated CCR4 can be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestins. While β-arrestins are classically known for their role in receptor desensitization and internalization, they can also act as signal transducers. For CCR4, β-arrestin-2 has been shown to mediate a signaling pathway that contributes to chemotaxis. This pathway involves the activation of p38 mitogen-activated protein kinase (MAPK) and RhoA, a small GTPase that regulates the actin cytoskeleton.

Key Experimental Protocols

The characterization of small molecule CCR4 antagonists relies on a suite of standardized in vitro assays. Below are detailed methodologies for three fundamental experiments.

Radioligand Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled ligand for binding to CCR4.

-

Objective: To determine the binding affinity (Ki) of a small molecule antagonist for the CCR4 receptor.

-

Materials:

-

Cell membranes prepared from a cell line overexpressing human CCR4 (e.g., CHO-K1 or HEK293 cells).

-

Radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22).

-

Test compounds (small molecule antagonists) at various concentrations.

-

Non-specific binding control (a high concentration of an unlabeled CCR4 ligand).

-

Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

96-well filter plates (e.g., GF/C filters).

-

Scintillation fluid and a scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, radiolabeled ligand at a fixed concentration (typically at or below its Kd), and varying concentrations of the test compound.

-

For total binding, omit the test compound. For non-specific binding, add a saturating concentration of an unlabeled CCR4 ligand.

-

Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

-

Terminate the binding reaction by rapid filtration through the filter plate using a cell harvester.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and add scintillation fluid.

-

Quantify the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

-

Chemotaxis Assay

This functional assay measures the ability of a compound to inhibit the directed migration of CCR4-expressing cells towards a chemokine gradient.

-

Objective: To determine the functional potency (IC50) of a small molecule antagonist in blocking CCR4-mediated cell migration.

-

Materials:

-

CCR4-expressing cells (e.g., Hut78, a human T-cell lymphoma line, or primary T cells).

-

Chemotaxis chambers (e.g., Transwell plates with a porous membrane, typically 5 µm pores for lymphocytes).

-

Chemoattractant (CCL17 or CCL22) at a concentration that elicits a sub-maximal response (EC80).

-

Test compounds at various concentrations.

-

Assay medium (e.g., RPMI 1640 with 0.5% BSA).

-

Cell viability/quantification reagent (e.g., Calcein AM or a cell counter).

-

-

Procedure:

-

Place the chemoattractant in the lower chamber of the Transwell plate.

-

In the upper chamber, add the CCR4-expressing cells that have been pre-incubated with varying concentrations of the test compound or vehicle control.

-

Incubate the plate at 37°C in a CO₂ incubator for a period sufficient to allow for cell migration (e.g., 2-4 hours).

-

After incubation, quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and using a fluorescent dye, or by direct cell counting.

-

-

Data Analysis:

-

Calculate the percentage of migration inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value from the resulting dose-response curve.

-

GTPγS Binding Assay

This assay measures the activation of G proteins coupled to CCR4 and is used to assess the functional antagonism of a test compound.

-

Objective: To determine the potency (IC50) of a small molecule antagonist in inhibiting agonist-induced G protein activation.

-

Materials:

-

Cell membranes from a CCR4-expressing cell line.

-

[³⁵S]GTPγS (a non-hydrolyzable analog of GTP).

-

CCR4 agonist (CCL17 or CCL22).

-

Test compounds at various concentrations.

-

GDP.

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).

-

96-well filter plates or SPA beads.

-

Scintillation counter.

-

-

Procedure:

-

In a 96-well plate, combine the cell membranes, GDP, and varying concentrations of the test compound.

-

Add the CCR4 agonist to stimulate G protein activation.

-

Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).

-

Terminate the reaction by rapid filtration or by adding a stop solution if using SPA beads.

-

Quantify the amount of [³⁵S]GTPγS bound to the G proteins using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding for each concentration of the test compound.

-

Plot the percentage of inhibition against the logarithm of the test compound concentration.

-

Determine the IC50 value from the dose-response curve.

-

Conclusion and Future Directions

Small molecule CCR4 antagonists represent a promising class of therapeutics with broad potential in oncology and inflammatory diseases. Their oral bioavailability and diverse mechanisms of action offer advantages over antibody-based therapies. A thorough understanding of their pharmacology, including their binding kinetics, functional potency, and interaction with the complex CCR4 signaling network, is crucial for their successful development.

Future research in this area will likely focus on the development of antagonists with improved selectivity and pharmacokinetic properties. Furthermore, a deeper understanding of the biased signaling potential of CCR4 and the development of antagonists that can selectively modulate specific downstream pathways may lead to more targeted and efficacious therapies with fewer side effects. The continued application of the robust experimental protocols outlined in this guide will be essential for the preclinical and clinical advancement of this exciting class of drugs.

References

- 1. Emerging and Investigational Systemic Therapies in Recurrent/Metastatic Head and Neck Cancer After Progression on Immunotherapy [mdpi.com]

- 2. CC Chemokine Receptor 4 (CCR4) as a Possible New Target for Therapy [mdpi.com]

- 3. p38 MAPK and β-Arrestin 2 Mediate Functional Interactions between Endogenous μ-Opioid and α2A-Adrenergic Receptors in Neurons - PMC [pmc.ncbi.nlm.nih.gov]

CCR4 as a Therapeutic Target in Oncology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

C-C chemokine receptor 4 (CCR4) has emerged as a compelling therapeutic target in oncology due to its dual role in promoting tumor progression. It is frequently expressed on the surface of various cancer cells, particularly T-cell malignancies, and plays a crucial role in the recruitment of immunosuppressive regulatory T cells (Tregs) into the tumor microenvironment (TME). This guide provides an in-depth technical overview of CCR4 as a therapeutic target, summarizing the core biological principles, therapeutic strategies, clinical landscape, and key experimental protocols for research and development.

The Biology of CCR4 in Cancer

CCR4 and its Ligands

CCR4, also known as CD194, is a G protein-coupled receptor (GPCR) that is integral to immune cell trafficking.[1] Its primary ligands are the chemokines CCL17 (Thymus and Activation-Regulated Chemokine, TARC) and CCL22 (Macrophage-Derived Chemokine, MDC).[2] In the context of cancer, tumor cells and associated stromal cells often secrete high levels of CCL17 and CCL22, creating a chemokine gradient that attracts CCR4-expressing cells to the TME.[3]

Role in the Tumor Microenvironment

A critical function of the CCR4/CCL17/CCL22 axis in oncology is the recruitment of Tregs (CD4+FOXP3+ T cells) into the tumor.[3] Tregs are potent suppressors of anti-tumor immunity, and their presence in the TME is often associated with a poor prognosis for cancer patients.[3] By attracting Tregs, tumors can effectively evade immune surveillance and destruction. In addition to Tregs, CCR4 is also expressed on other immune cell subsets, including Th2 and Th17 cells, which can further contribute to an immunosuppressive TME.

Expression in Malignant Cells

Beyond its role in immune cell trafficking, CCR4 is directly expressed on the surface of various cancer cells, particularly hematologic malignancies. High CCR4 expression is a hallmark of Adult T-cell Leukemia/Lymphoma (ATL) and is also found in a significant subset of patients with Cutaneous T-cell Lymphoma (CTCL), including Mycosis Fungoides (MF) and Sézary Syndrome (SS). CCR4 expression has also been reported in various solid tumors, including breast, gastric, lung, and renal cancers, where it is often associated with metastasis and poor clinical outcomes.

CCR4 Signaling Pathway

Upon binding of its ligands, CCL17 or CCL22, CCR4 initiates a cascade of downstream signaling events. As a GPCR, it couples to Gαi proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. More importantly, ligand binding activates several key signaling pathways that promote cell migration, proliferation, and survival. These include the Phosphoinositide 3-kinase (PI3K)/AKT pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway, specifically the Extracellular signal-Regulated Kinase (ERK) cascade. In colorectal cancer, for instance, CCR4 has been shown to promote metastasis via an ERK/NF-κB/MMP13 signaling axis.

References

An In-depth Technical Guide to Allosteric and Orthosteric CCR4 Antagonists

For Researchers, Scientists, and Drug Development Professionals

Introduction

C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of T helper type 2 (Th2) cells and regulatory T cells (Tregs). Its natural ligands, CCL17 (TARC) and CCL22 (MDC), bind to the orthosteric site of the receptor, initiating downstream signaling cascades that are implicated in the pathogenesis of various inflammatory diseases and cancers.[1][2] Consequently, the development of CCR4 antagonists has become a significant area of interest for therapeutic intervention. This guide provides a detailed technical overview of both orthosteric and allosteric CCR4 antagonists, focusing on their mechanisms of action, binding sites, and the experimental methodologies used for their characterization.

Orthosteric vs. Allosteric Antagonism of CCR4

Orthosteric Antagonists

Orthosteric antagonists directly compete with the endogenous ligands, CCL17 and CCL22, for binding to the same site on the CCR4 receptor.[3] This binding pocket is located in the extracellular domain and transmembrane regions of the receptor. By occupying this site, orthosteric antagonists prevent the natural ligands from binding and activating the receptor, thereby inhibiting downstream signaling. An example of an orthosteric antagonist is a N-terminally truncated version of CCL22, which has been shown to competitively inhibit CCR4.[4]

Allosteric Antagonists

Allosteric antagonists, or more broadly, allosteric modulators, bind to a site on the receptor that is topographically distinct from the orthosteric binding pocket.[5] This binding induces a conformational change in the receptor that can negatively modulate the binding or signaling of the orthosteric ligands. For CCR4, at least two distinct allosteric sites have been identified:

-

Site-1 (Extracellular/Transmembrane): This site is believed to be accessible from the extracellular space and is targeted by a class of lipophilic amine compounds. Antagonists binding to this site can induce receptor internalization.

-

Site-2 (Intracellular): This site is located on the intracellular side of the receptor and is targeted by aryl sulfonamide-based compounds. Antagonists that bind here do not typically induce receptor internalization.

Allosteric antagonists offer potential advantages over orthosteric antagonists, including higher subtype selectivity due to the lower conservation of allosteric sites across chemokine receptors, and a "saturable" effect, as their action is dependent on the presence of the endogenous ligand.

CCR4 Signaling Pathways

Upon activation by its ligands, CCR4 can signal through two main pathways: G protein-dependent and β-arrestin-dependent pathways. The specific G proteins coupled to CCR4 can be cell-type dependent, but it is primarily known to couple to Gαi.

G Protein-Dependent Signaling

Activation of Gαi leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. More critically for chemotaxis, the βγ subunits of the G protein can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events culminate in the activation of downstream effectors that regulate actin polymerization and cell migration.

β-Arrestin-Dependent Signaling

Ligand-bound CCR4 is phosphorylated by G protein-coupled receptor kinases (GRKs), which recruits β-arrestins. β-arrestins play a dual role: they mediate receptor desensitization and internalization, and they can also act as signal transducers themselves. β-arrestin-2-dependent signaling in T-cells has been shown to promote CCR4-mediated chemotaxis through the activation of p38 MAPK and Rho-associated protein kinase (ROCK). Interestingly, some allosteric and even orthosteric antagonists can induce receptor internalization, a process typically mediated by β-arrestin.

Quantitative Data for CCR4 Antagonists

The following tables summarize publicly available quantitative data for a selection of orthosteric and allosteric CCR4 antagonists. This data is essential for comparing the potency and efficacy of different compounds.

Table 1: Orthosteric CCR4 Antagonists

| Compound | Assay Type | Species | Cell Line/System | pKi / pIC50 / pA2 | Reference |

| MDC67 (truncated CCL22) | Actin Polymerization | Human | PBMC | pA2 = 7.43 (vs CCL17) | |

| MDC67 (truncated CCL22) | Actin Polymerization | Human | PBMC | pA2 = 7.65 (vs CCL22) |

Table 2: Allosteric CCR4 Antagonists

| Compound | Binding Site | Assay Type | Species | Cell Line/System | pKi / pIC50 | Reference |

| Compound 1 | Site-1 | Radioligand Binding ([¹²⁵I]-CCL17) | Human | CHO-CCR4 | pKi = 8.70 | |

| Compound 2 | Site-1 | Radioligand Binding ([¹²⁵I]-CCL17) | Human | CHO-CCR4 | pKi = 9.10 | |

| Compound 3 | Site-2 | Radioligand Binding ([¹²⁵I]-CCL17) | Human | CHO-CCR4 | pKi = 9.04 | |

| Compound 4 | Site-2 | Radioligand Binding ([¹²⁵I]-CCL17) | Human | CHO-CCR4 | pKi = 8.74 | |

| GSK2239633A | Site-2 | β-arrestin recruitment | Human | HEK293 | pIC50 = 7.4 | |

| Z5367428075 | Site-1 | β-arrestin recruitment | Human | HEK293 | - | |

| C021 | Site-1 | Cell Proliferation | Human | MJ cells | IC50 = 3.21 µM | |

| C021 | Site-1 | Cell Proliferation | Human | HuT 78 cells | IC50 = 5.98 µM | |

| AZD2098 | Site-2 | Cell Proliferation | Human | MJ & HuT 78 cells | No inhibition |

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization and comparison of CCR4 antagonists. Below are protocols for key experiments.

Radioligand Competition Binding Assay

This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR4 receptor, allowing for the determination of the inhibitor constant (Ki).

Materials:

-

CHO-K1 cells stably expressing human CCR4

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

-

Assay buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4)

-

Radioligand (e.g., [¹²⁵I]-CCL17 or [¹²⁵I]-CCL22)

-

Unlabeled test compounds

-

Non-specific binding control (e.g., high concentration of unlabeled CCL17 or CCL22)

-

96-well plates

-

Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine)

-

Scintillation fluid and counter

Procedure:

-

Prepare CCR4-expressing cell membranes by homogenization and centrifugation.

-

In a 96-well plate, add assay buffer, a fixed concentration of radioligand (typically at or below its Kd), and serial dilutions of the test compound.

-

For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add a saturating concentration of an unlabeled CCR4 ligand.

-

Initiate the binding reaction by adding a specific amount of cell membrane preparation to each well.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a one-site competition model to determine the IC50.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following CCR4 activation, which is a hallmark of Gq/i-coupled GPCR signaling.

Materials:

-

CCR4-expressing cells (e.g., CHO-K1 or HEK293)

-

Black, clear-bottom 96- or 384-well plates

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Calcium-6)

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES)

-

Probenecid (optional, to prevent dye leakage)

-

CCR4 agonists (CCL17 or CCL22)

-

Test antagonist compounds

-

A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR)

Procedure:

-

Seed CCR4-expressing cells into the microplate and culture overnight.

-

Prepare a loading buffer containing the calcium-sensitive dye in assay buffer (with probenecid, if necessary).

-

Remove the culture medium from the cells and add the loading buffer.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow dye loading.

-

During the incubation, prepare a compound plate containing serial dilutions of the test antagonist.

-

Place both the cell plate and the compound plate into the fluorescence plate reader.

-

Establish a baseline fluorescence reading.

-

To test for antagonist activity, add the test compounds to the cells and incubate for a short period.

-

Add a fixed concentration of a CCR4 agonist (typically the EC80) to stimulate the receptor.

-

Measure the change in fluorescence intensity over time.

-

The inhibitory effect of the antagonist is determined by the reduction in the agonist-induced calcium signal.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

T-Cell Chemotaxis Assay

This assay directly measures the ability of an antagonist to block the migration of CCR4-expressing T-cells towards a chemoattractant gradient.

Materials:

-

CCR4-expressing T-cells (e.g., Hut78 cell line or primary T-cells)

-

Transwell inserts with a porous membrane (e.g., 5 µm pore size)

-

24- or 96-well companion plates

-

Chemotaxis buffer (e.g., RPMI 1640 with 0.5% BSA)

-

Chemoattractant (CCL17 or CCL22)

-

Test antagonist compounds

-

Cell counting method (e.g., hemocytometer, automated cell counter, or a cell viability reagent like Calcein AM)

Procedure:

-

Starve the T-cells in serum-free medium for several hours prior to the assay.

-

Prepare the chemoattractant solution in chemotaxis buffer and add it to the lower wells of the companion plate. For negative controls, add buffer only.

-

Pre-incubate the T-cells with various concentrations of the test antagonist or vehicle control.

-

Place the Transwell inserts into the wells of the companion plate.

-

Add the pre-incubated T-cell suspension to the upper chamber of the Transwell inserts.

-

Incubate the plate at 37°C in a CO₂ incubator for a period that allows for significant cell migration (e.g., 2-4 hours).

-

After incubation, carefully remove the Transwell inserts.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by direct cell counting or by using a fluorescence-based viability assay on the cells in the lower well.

-

Calculate the percentage of inhibition of chemotaxis for each antagonist concentration compared to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the antagonist concentration.

Molecular Interactions at the Binding Sites

Understanding the specific molecular interactions between antagonists and CCR4 is crucial for structure-based drug design.

Orthosteric Binding Site

The orthosteric binding site for the natural chemokines involves residues in the N-terminal domain and the extracellular loops of CCR4. While a crystal structure of CCR4 with an orthosteric antagonist is not yet available, studies on other chemokine receptors like CXCR4 provide insights. These studies reveal that both small molecules and peptides bind in a pocket formed by the transmembrane helices, making key interactions with charged and aromatic residues.

Allosteric Binding Sites

-

Site-1 (Extracellular/Transmembrane): The precise residues defining this site are not fully elucidated, but it is thought to be in the transmembrane helical bundle, accessible from the extracellular side. Antagonists binding here are typically lipophilic amines.

-

Site-2 (Intracellular): Molecular modeling and mutagenesis studies have identified key residues for the binding of aryl sulfonamide antagonists to this intracellular site. For the antagonist GSK2239633A, residues M243 in transmembrane helix 6 (TM6), Y304 in TM7, and K310 in helix 8 have been shown to be crucial for its inhibitory activity. The binding of these antagonists is thought to stabilize an inactive conformation of the receptor, preventing the conformational changes required for G protein coupling.

Conclusion

The development of CCR4 antagonists represents a promising therapeutic strategy for a range of diseases. Both orthosteric and allosteric antagonists have been identified, each with distinct mechanisms of action and potential therapeutic advantages. The in-depth characterization of these compounds requires a suite of robust experimental assays, including radioligand binding, calcium mobilization, and chemotaxis assays. A thorough understanding of the CCR4 signaling pathways and the molecular details of antagonist binding is essential for the rational design and development of novel and effective CCR4-targeted therapies. This guide provides a foundational technical overview to aid researchers and drug development professionals in this endeavor.

References

- 1. CCR4 as a Therapeutic Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antagonism of human CC-chemokine receptor 4 can be achieved through three distinct binding sites on the receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Small Molecule CCR4 Antagonists: Chemical Properties, IUPAC Nomenclature, and Core Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of selected small molecule antagonists targeting the C-C chemokine receptor 4 (CCR4). It includes detailed IUPAC nomenclature, a comparative analysis of physicochemical properties, and meticulously outlined experimental protocols for the evaluation of these compounds. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics targeting the CCR4 signaling pathway.

Introduction to CCR4 and its Antagonists

The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in mediating the migration of various immune cells, including T helper 2 (Th2) cells and regulatory T cells (Tregs)[1]. Its natural ligands are the chemokines CCL17 (TARC) and CCL22 (MDC)[2]. The CCR4-CCL17/CCL22 signaling axis is implicated in the pathogenesis of various inflammatory and autoimmune diseases, as well as in cancer progression through the recruitment of immunosuppressive Tregs to the tumor microenvironment[1][3][4]. Consequently, the development of small molecule antagonists of CCR4 has emerged as a promising therapeutic strategy. This guide focuses on the chemical and experimental characterization of these antagonists.

Chemical Properties and IUPAC Nomenclature of Selected CCR4 Antagonists

The development of small molecule CCR4 antagonists has yielded a diverse range of chemical scaffolds. For the purpose of this guide, we will focus on a selection of well-characterized compounds: C021, AZD2098, AF-399/42018025, and a compound referred to herein as CCR4 antagonist 4.

IUPAC Names and Chemical Structures

-

AZD2098: The IUPAC name for AZD2098 is 2,3-Dichloro-N-(3-methoxy-2-pyrazinyl)benzenesulfonamide.

-

AF-399/42018025: The IUPAC name for this antagonist is 4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one.

-

This compound: The IUPAC name for this compound, identified by CAS number 668980-17-4, is (R)-(4-(4-((2,4-dichlorobenzyl)amino)pyrido[2,3-d]pyrimidin-2-yl)piperazin-1-yl)(piperidin-2-yl)methanone.

Tabulated Chemical Properties

The following table summarizes the key chemical and physical properties of the selected CCR4 antagonists. Please note that some data points are not publicly available and are marked as "Not Available."

| Property | C021 | AZD2098 | AF-399/42018025 | This compound |

| IUPAC Name | Not Available | 2,3-Dichloro-N-(3-methoxy-2-pyrazinyl)benzenesulfonamide | 4-(1-benzofuran-2-ylcarbonyl)-1-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-hydroxy-5-(2-thienyl)-1,5-dihydro-2H-pyrrol-2-one | (R)-(4-(4-((2,4-dichlorobenzyl)amino)pyrido[2,3-d]pyrimidin-2-yl)piperazin-1-yl)(piperidin-2-yl)methanone |

| CAS Number | Not Available | 566203-88-1 | 618865-88-6 | 668980-17-4 |

| Molecular Formula | Not Available | C₁₁H₉Cl₂N₃O₃S | C₂₆H₁₆ClN₃O₄S₂ | C₂₄H₂₇Cl₂N₇O |

| Molecular Weight ( g/mol ) | Not Available | 334.18 | 565.93 | 500.42 |

| Melting Point (°C) | Not Available | Not Available | Not Available | Not Available |

| Boiling Point (°C) | Not Available | Not Available | Not Available | Not Available |

| Solubility | Not Available | Soluble to 100 mM in DMSO and to 10 mM in ethanol. | Not Available | Soluble in DMSO (≥ 100 mg/mL) |

| pKa | Not Available | Not Available | Not Available | Not Available |

| logP | Not Available | Not Available | Not Available | Not Available |

| IC₅₀ (Chemotaxis) | 140 nM (human), 39 nM (mouse) | Not Available | Not Available | 7 nM (MDC-mediated) |

| IC₅₀ (Ca²⁺ Mobilization) | Not Available | Not Available | Not Available | 3 nM |

| IC₅₀ (GTPγS Binding) | 18 nM (human CCL22-derived) | Not Available | Not Available | Not Available |

Core Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to characterize the activity of CCR4 antagonists.

Chemotaxis Assay

This assay measures the ability of a CCR4 antagonist to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.

Materials:

-

CCR4-expressing cells (e.g., Hut78, CCRF-CEM, or primary T cells)

-

Chemoattractant: Recombinant human or mouse CCL17 or CCL22

-

Assay medium: RPMI 1640 supplemented with 1% BSA and 25 mM HEPES

-

Test compounds (CCR4 antagonists) dissolved in DMSO

-

Transwell inserts (e.g., 5 µm pore size for lymphocytes)

-

96-well companion plates

-

Fluorescent dye for cell labeling (e.g., Calcein-AM)

-

Fluorescence plate reader

Procedure:

-

Cell Preparation: a. Culture CCR4-expressing cells to a density of 1-2 x 10⁶ cells/mL. b. On the day of the assay, harvest cells and wash twice with assay medium. c. Resuspend cells in assay medium at a final concentration of 5 x 10⁶ cells/mL. d. Label cells with Calcein-AM according to the manufacturer's instructions.

-

Antagonist Pre-incubation: a. Prepare serial dilutions of the CCR4 antagonist in assay medium. The final DMSO concentration should be kept below 0.5%. b. Add an equal volume of the cell suspension to the antagonist dilutions. c. Incubate for 30 minutes at 37°C.

-

Chemotaxis Setup: a. Prepare serial dilutions of the chemokine (CCL17 or CCL22) in assay medium and add to the lower wells of the 96-well companion plate. Include a negative control with assay medium only. b. Place the Transwell inserts into the wells. c. Add the cell/antagonist mixture to the upper chamber of the Transwell inserts.

-

Incubation: a. Incubate the plate at 37°C in a 5% CO₂ incubator for 2-4 hours.

-

Quantification of Migration: a. After incubation, carefully remove the Transwell inserts. b. Measure the fluorescence of the migrated cells in the lower chamber using a fluorescence plate reader.

-

Data Analysis: a. Calculate the percentage of inhibition for each antagonist concentration relative to the vehicle control (chemokine-induced migration without antagonist). b. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.

Calcium Flux Assay

This assay measures the ability of a CCR4 antagonist to block the transient increase in intracellular calcium concentration induced by chemokine binding.

Materials:

-

CCR4-expressing cells

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Pluronic F-127

-

Probenecid (optional, to prevent dye leakage)

-

Test compounds (CCR4 antagonists)

-

Agonist (CCL17 or CCL22)

-

Fluorescence imaging plate reader (e.g., FLIPR)

Procedure:

-

Cell Plating: a. Seed CCR4-expressing cells into black-walled, clear-bottom 96-well plates and culture overnight.

-

Dye Loading: a. Prepare the dye loading solution containing Fluo-4 AM, Pluronic F-127, and probenecid (if used) in assay buffer. b. Remove the culture medium from the cell plate and add the dye loading solution. c. Incubate for 1 hour at 37°C.

-

Compound Addition: a. Prepare serial dilutions of the CCR4 antagonist in assay buffer. b. Add the antagonist dilutions to the cell plate.

-

Calcium Measurement: a. Place the cell plate into the fluorescence imaging plate reader. b. Establish a stable baseline fluorescence reading. c. Add a pre-determined concentration of the agonist (e.g., EC₈₀ of CCL17 or CCL22) to all wells. d. Immediately record the change in fluorescence over time.

-

Data Analysis: a. The response is typically measured as the peak fluorescence intensity or the area under the curve. b. Calculate the percentage of inhibition for each antagonist concentration. c. Determine the IC₅₀ value using a dose-response curve.

GTPγS Binding Assay

This functional assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation, providing a direct measure of G protein coupling.

Materials:

-

Membranes prepared from CCR4-expressing cells

-

[³⁵S]GTPγS

-

GDP

-

Assay buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

-

Test compounds (CCR4 antagonists)

-

Agonist (CCL17 or CCL22)

-

Scintillation cocktail

-

Filter plates and vacuum manifold

-

Scintillation counter

Procedure:

-

Assay Setup: a. In a 96-well plate, combine cell membranes, GDP, and serial dilutions of the CCR4 antagonist in assay buffer. b. Add the agonist (CCL17 or CCL22) to the wells. c. Initiate the binding reaction by adding [³⁵S]GTPγS.

-

Incubation: a. Incubate the plate at 30°C for 30-60 minutes with gentle shaking.

-

Termination and Filtration: a. Terminate the reaction by rapid filtration through filter plates using a vacuum manifold. b. Wash the filters with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Quantification: a. Dry the filter plates and add scintillation cocktail to each well. b. Count the radioactivity in a scintillation counter.

-

Data Analysis: a. Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS). b. Calculate the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding for each antagonist concentration. c. Determine the IC₅₀ value from the dose-response curve.

Visualizations: Signaling Pathways and Experimental Workflows

CCR4 Signaling Pathway

The following diagram illustrates the canonical signaling pathway initiated by the binding of CCL17 or CCL22 to CCR4.

Caption: Simplified CCR4 signaling cascade upon ligand binding.

Experimental Workflow for CCR4 Antagonist Evaluation

The following diagram outlines a typical workflow for the in vitro characterization of a novel CCR4 antagonist.

Caption: A typical in vitro screening cascade for CCR4 antagonists.

Conclusion

This technical guide provides a foundational understanding of the chemical properties and in vitro evaluation of small molecule CCR4 antagonists. The tabulated data allows for a direct comparison of key compounds, while the detailed experimental protocols offer practical guidance for their characterization. The provided diagrams of the CCR4 signaling pathway and a typical experimental workflow serve as valuable visual aids for researchers in this field. Further investigation into the in vivo efficacy, pharmacokinetic and pharmacodynamic properties, and safety profiles of these and novel CCR4 antagonists is crucial for their successful clinical translation.

References

Initial Studies on CCR4 Antagonist Compound 22: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial preclinical studies on Compound 22, a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4). The data presented herein summarizes the key in vitro and in vivo findings that highlight the therapeutic potential of this compound in inflammatory and autoimmune diseases.

Core Quantitative Data Summary

The following tables provide a consolidated view of the quantitative data from initial studies on Compound 22, facilitating a clear comparison of its activity across different functional assays.

| Assay Type | Ligand/Stimulus | Cell Line | IC50 (µM) | Reference |

| CCR4 Binding | - | - | 0.02 | [1] |

| Chemotaxis | MDC/CCL22 | - | 0.007 | [1] |

| Ca2+ Mobilization | MDC/CCL22 | - | 0.003 | [1] |

Table 1: In Vitro Efficacy of Compound 22. This table summarizes the half-maximal inhibitory concentration (IC50) values of Compound 22 in key in vitro functional assays.

Key Experimental Protocols

Detailed methodologies for the pivotal experiments conducted to characterize Compound 22 are outlined below.

In Vitro Assays